molecular formula C14H10BrN B2615459 2-(4-Bromophenyl)-2-phenylacetonitrile CAS No. 33268-46-1

2-(4-Bromophenyl)-2-phenylacetonitrile

Cat. No.: B2615459
CAS No.: 33268-46-1
M. Wt: 272.145
InChI Key: NMWQICGGJMSDDT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-phenylacetonitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a nitrile group attached to a phenylacetonitrile structure

Biochemical Analysis

Biochemical Properties

It is known that it can undergo reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine . This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context.

Molecular Mechanism

It is known that it can undergo reduction to form 4-bromophenylethylamine . This suggests that it may have binding interactions with biomolecules, and could potentially influence enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-phenylacetonitrile typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-2-phenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl rings can undergo oxidation to form corresponding quinones.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products:

    Substitution: Formation of various substituted phenylacetonitriles.

    Reduction: Formation of 2-(4-bromophenyl)-2-phenylacetamines.

    Oxidation: Formation of quinones and other oxidized derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-phenylacetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a bromophenyl group and a nitrile group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWQICGGJMSDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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